molecular formula C11H17FN4 B1313232 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine CAS No. 174468-55-4

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine

Cat. No.: B1313232
CAS No.: 174468-55-4
M. Wt: 224.28 g/mol
InChI Key: CCAMLNGJMVMMOV-UHFFFAOYSA-N
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Description

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is a chemical compound with the molecular formula C₁₁H₁₇FN₄ and a molecular weight of 224.278 g/mol . This compound is characterized by the presence of a fluorine atom, a piperazine ring, and two amino groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and amino groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways .

Comparison with Similar Compounds

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine can be compared with similar compounds such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s electronic properties, stability, and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAMLNGJMVMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443107
Record name 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174468-55-4
Record name 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

21.2 g of 4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenylamine in solution in 800 mL of methanol are hydrogenated under 1 bar of hydrogen pressure in the presence of 2.1 g of palladium-on-charcoal at 25° C. for 16 hours. The reaction crude is filtered through celite and the filtrate is concentrated under vacuum in a rotary evaporator. 18.7 g of 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine in the form of a black oil are isolated. 1H NMR (400 MHz, DMSO-d6, δ in ppm), for this batch, all the signals are broad with: 2.19 (s, 3H); 2.40 (m, 4H); 2.79 (m, 4H); 4.22 (s, 2H); 4.31 (s, 2H); from 6.24 to 6.33 (m, 2H). EI mass spectrum: m/z=224: M+. (base peak)—m/z=209: (M—CH3)+—m/z=153: (M−C4H9N)+—m/z=70: C4H8N+—m/z=43: C2H5N+.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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